molecular formula C12H15BrN2O3 B13865455 4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide

4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide

Cat. No.: B13865455
M. Wt: 315.16 g/mol
InChI Key: QWKVZVKYWMATQD-UHFFFAOYSA-N
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Description

4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide is an organic compound with the molecular formula C11H14BrNO3. This compound is characterized by the presence of a bromine atom, a nitro group, and a benzamide structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide typically involves the bromination of a suitable precursor followed by nitration and amidation reactions. One common method involves the bromination of 3-nitrobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include 4-amino-n-(2,2-dimethylpropyl)-3-nitrobenzamide, 4-cyano-n-(2,2-dimethylpropyl)-3-nitrobenzamide, and other substituted benzamides .

Scientific Research Applications

4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets .

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

4-bromo-N-(2,2-dimethylpropyl)-3-nitrobenzamide

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)7-14-11(16)8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16)

InChI Key

QWKVZVKYWMATQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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